molecular formula C12H16FNO B5479443 2-(4-fluorophenyl)-N-isobutylacetamide

2-(4-fluorophenyl)-N-isobutylacetamide

Cat. No.: B5479443
M. Wt: 209.26 g/mol
InChI Key: JQBOASYJBUOUQH-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-isobutylacetamide” likely belongs to a class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

While specific synthesis information for “this compound” is not available, a related compound, “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile”, has been synthesized following a 'green protocol’ .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography, as was done for a related compound . Theoretical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra, can also be used .


Chemical Reactions Analysis

The chemical reactivity of a similar compound, “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile”, has been studied using various local as well as global molecular descriptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS), as was done for a related compound .

Future Directions

Fluorination is considered a possible means for altering the conformational landscapes in molecules . The effect of fluorine substitution has been studied in various compounds, and this could be a future direction for research on “2-(4-fluorophenyl)-N-isobutylacetamide” and similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBOASYJBUOUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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